N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide
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Overview
Description
N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features an indole core with a phenyl group at the 2-position and a thioether linkage to an acetamide group at the 3-position.
Mechanism of Action
Target of Action
The primary target of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide is the RNA-dependent RNA polymerase (RdRp) of viruses such as the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Respiratory Syncytial Virus (RSV), and Influenza A virus . RdRp plays a crucial role in the replication of these viruses, making it a promising target for antiviral therapeutics .
Mode of Action
This compound interacts with the RdRp of the viruses, inhibiting its activity . This interaction results in the inhibition of viral replication, thereby preventing the spread of the virus within the host .
Biochemical Pathways
The compound affects the viral replication pathway by inhibiting the RdRp . This inhibition disrupts the synthesis of viral RNA, a critical step in the viral replication cycle . The downstream effect of this action is a reduction in viral load and potentially, the alleviation of the disease symptoms.
Result of Action
The result of the compound’s action is a significant reduction in viral replication. This is evidenced by the decrease in RdRp activity and the subsequent decrease in viral RNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Phenyl Group: The phenyl group can be introduced at the 2-position of the indole core through electrophilic substitution reactions.
Thioether Formation: The thioether linkage is formed by reacting the indole derivative with a suitable thiol reagent under basic conditions.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetamide group, yielding the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide can be compared with other indole derivatives that have similar structures and biological activities. Some similar compounds include:
2-((1H-indol-3-yl)thio)-N-phenyl-acetamides: These compounds also feature a thioether linkage and have been studied for their antiviral properties.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core structure.
Indole-2-carboxylic acid derivatives: These compounds have been investigated for their potential as anticancer agents.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-13(21)19-11-12-22-18-15-9-5-6-10-16(15)20-17(18)14-7-3-2-4-8-14/h2-10,20H,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKECRZKJPAOFPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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